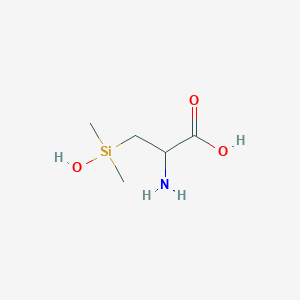
2-Amino-3-(hydroxydimethylsilyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(hydroxydimethylsilyl)propanoic acid is a unique compound that combines the structural features of amino acids with the presence of a silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into the amino acid structure. One common method is the reaction of 2-amino-3-hydroxypropanoic acid with a silylating agent such as chlorodimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes, where the amino acid is reacted with chlorodimethylsilane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products:
Oxidation: Formation of 2-oxo-3-(hydroxydimethylsilyl)propanoic acid.
Reduction: Formation of 2-amino-3-(dimethylsilyl)propanoic acid.
Substitution: Formation of 2-amino-3-(substituted-silyl)propanoic acid.
Scientific Research Applications
2-Amino-3-(hydroxydimethylsilyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as silylated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes, influencing their activity and function.
Comparison with Similar Compounds
- 2-Amino-3-(hydroxymethyl)propanoic acid
- 2-Amino-3-(dimethylsilyl)propanoic acid
- 2-Amino-3-(phenylamino)propanoic acid
Comparison: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid is unique due to the presence of both amino and silyl groups, which confer distinct chemical and physical properties. Compared to 2-Amino-3-(hydroxymethyl)propanoic acid, the silyl group in this compound provides increased stability and reactivity. Compared to 2-Amino-3-(dimethylsilyl)propanoic acid, the hydroxyl group in this compound allows for additional hydrogen bonding interactions.
Properties
Molecular Formula |
C5H13NO3Si |
|---|---|
Molecular Weight |
163.25 g/mol |
IUPAC Name |
2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8) |
InChI Key |
NTGLLQYBSTXDSD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




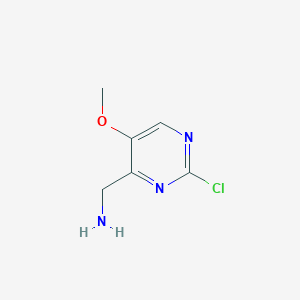
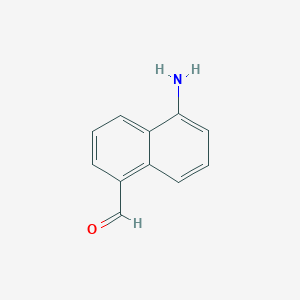

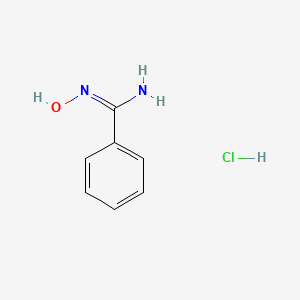

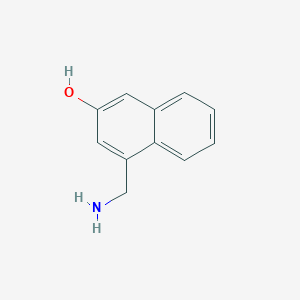
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
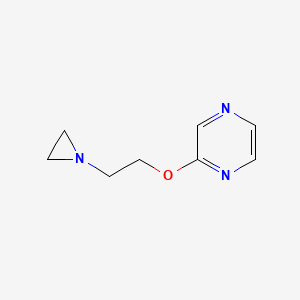

![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)

![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
